molecular formula C13H8ClN3O4S B2663061 1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid CAS No. 1774901-24-4

1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid

Cat. No.: B2663061
CAS No.: 1774901-24-4
M. Wt: 337.73
InChI Key: SAQMCFYOHOPDSR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrido[2,3-e][1,3,4]thiadiazine core, which is fused with a 4-chlorophenyl group and a carboxylic acid moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-aminopyridine in the presence of a base, followed by oxidation and cyclization steps to form the desired thiadiazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiadiazine core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide
  • 1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-sulfonic acid
  • 1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-methyl ester

Comparison: Compared to these similar compounds, 1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s solubility and bioavailability.

Properties

IUPAC Name

1-(4-chlorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c14-8-3-5-9(6-4-8)17-11-10(2-1-7-15-11)22(20,21)12(16-17)13(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQMCFYOHOPDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(N=C(S2(=O)=O)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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